

Stachartone A: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Stachartone A

Cat. No.: B15596076

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Stachartone A is a novel phenylspirodrimane dimer, a class of meroterpenoids known for their complex chemical structures and diverse biological activities. This document provides a detailed account of the discovery, history, and scientific investigation of **Stachartone A**, with a focus on its chemical properties and biological evaluation.

Discovery and Origin

Stachartone A was first isolated from the fungus *Stachybotrys chartarum*. This particular strain was sourced from a unique and challenging environment: a soil sample collected from the Datun tin mine tailings area in Yunnan, China. The discovery of novel secondary metabolites like **Stachartone A** from such extremophilic fungi highlights the vast, untapped potential of unique ecological niches for natural product discovery.

The research that led to the identification of **Stachartone A** was part of a broader investigation into the secondary metabolites of *Stachybotrys chartarum*, a fungus known for producing a rich diversity of bioactive compounds. This work, detailed in the publication "Stachartins A-E, Phenylspirodrimanes from the Tin Mine Tailings-Associated Fungus *Stachybotrys chartarum*", laid the foundational knowledge for this compound.

Physicochemical Properties

The fundamental physicochemical properties of **Stachartone A** are summarized in the table below.

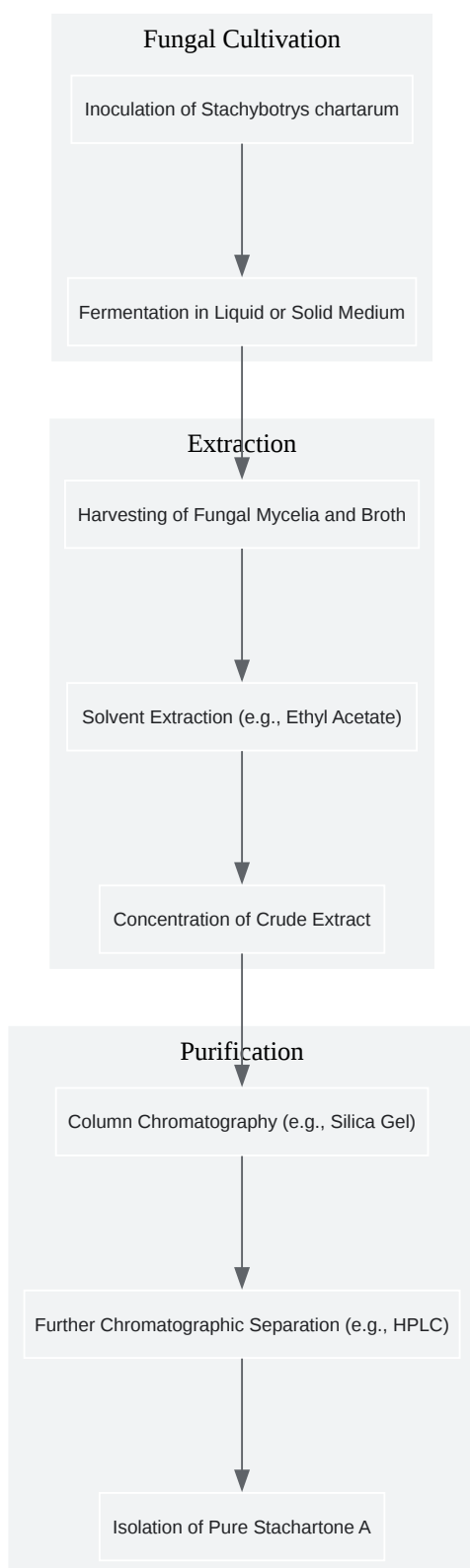
Property	Value
Molecular Formula	C ₄₆ H ₆₂ O ₉
CAS Number	2209109-64-6
Appearance	Not specified in available literature

Experimental Protocols

Isolation and Purification

The isolation of **Stachartone A** from the fungal culture of *Stachybotrys chartarum* involved a multi-step extraction and chromatographic process. While the full, detailed protocol is contained within the primary research article, a general workflow can be inferred.

General Experimental Workflow for Isolation



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A generalized workflow for the isolation of **Stachartone A**.

Structure Elucidation

The chemical structure of **Stachartone A** was determined using a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) was employed to ascertain the molecular formula. The intricate stereochemistry and connectivity of the atoms were elucidated through a series of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, including ^1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC.

Due to the unavailability of the primary research article's full text, a detailed table of NMR spectroscopic data cannot be provided at this time.

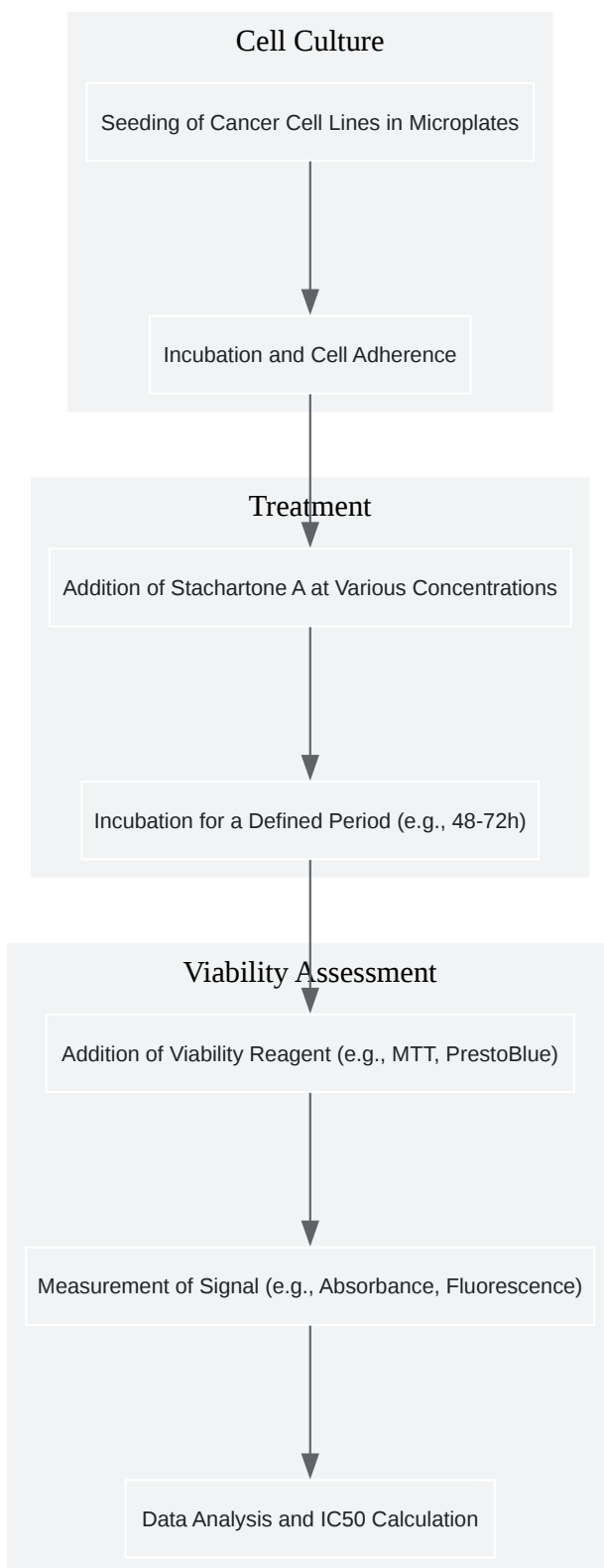
Biological Activity

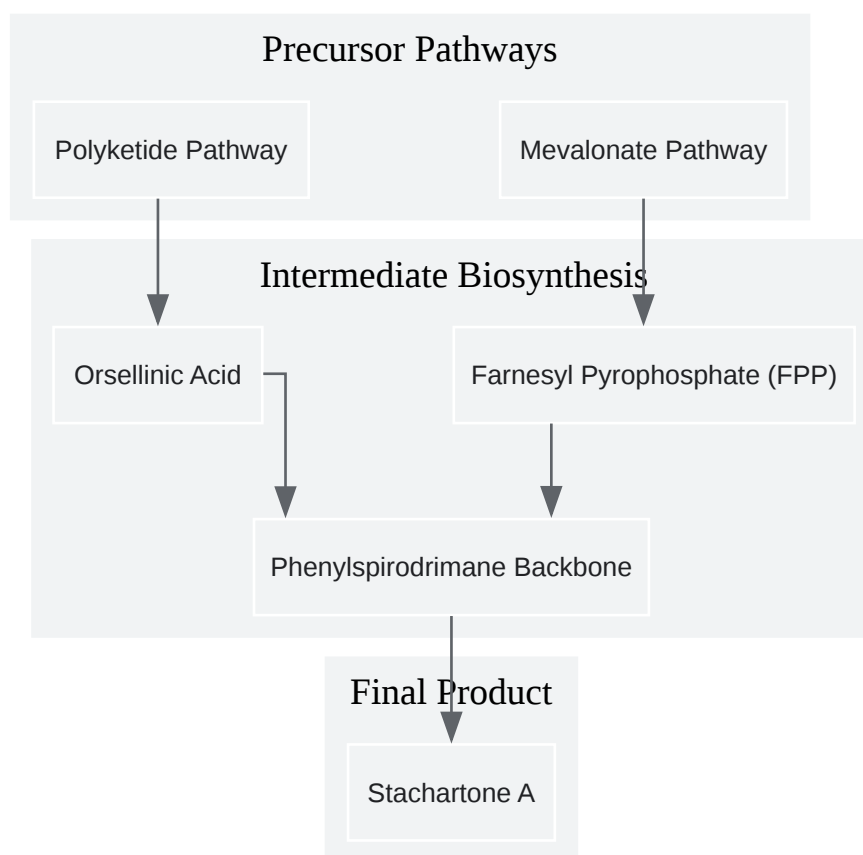
Cytotoxicity

Stachartone A has been evaluated for its cytotoxic effects against a panel of human cancer cell lines. The primary research indicates that the compound was tested for its ability to inhibit the growth of various cancer cells, a common initial screening for potential anticancer agents.

The specific cell lines tested and the corresponding quantitative data (e.g., IC_{50} values) are detailed in the original publication but are not publicly accessible at the time of this writing.

Conceptual Diagram of a Cytotoxicity Assay Workflow





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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com